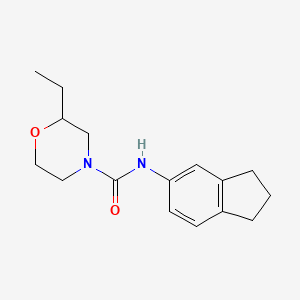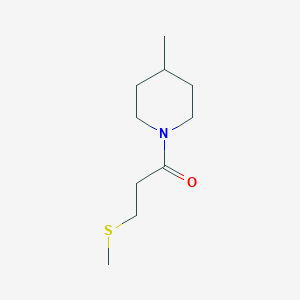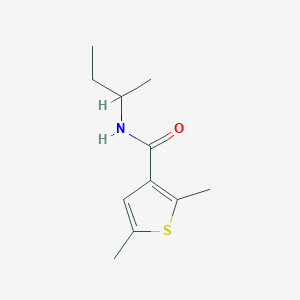![molecular formula C14H24N2O2 B7513637 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one, also known as AZD0328, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidines and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one inhibits the activity of several enzymes and proteins such as poly(ADP-ribose) polymerases (PARPs) and tankyrase. PARPs are involved in DNA repair and cell death pathways, while tankyrase is involved in the regulation of Wnt signaling pathway. By inhibiting the activity of these enzymes, 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one can induce cell death in cancer cells, reduce inflammation, and modulate the immune response.
Biochemical and Physiological Effects:
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been found to have several biochemical and physiological effects. It can induce cell death in cancer cells, reduce inflammation, and modulate the immune response. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been found to have a wide range of biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been found to have low solubility and poor bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one in vivo to determine its effectiveness and safety. Additionally, further studies are needed to explore the potential therapeutic applications of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one in various diseases such as cancer, inflammation, and autoimmune disorders. Finally, the development of more potent and selective inhibitors of PARPs and tankyrase may lead to the discovery of new drugs with improved efficacy and safety.
Métodos De Síntesis
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one is synthesized by reacting 4-methylpiperidine with 2-bromoethyl-2-azepanone in the presence of a base. The resulting compound is then treated with oxalyl chloride and then with potassium phthalimide to obtain the final product. The synthesis of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of these diseases. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-12-6-9-15(10-7-12)14(18)11-16-8-4-2-3-5-13(16)17/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPXJQPFRZSDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)



![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)


![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)

